molecular formula C15H23BO4S B2694584 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester CAS No. 2377610-28-9

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester

Cat. No. B2694584
CAS RN: 2377610-28-9
M. Wt: 310.22
InChI Key: UGANQQOTJSMEJZ-UHFFFAOYSA-N
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Description

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-((ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 310.22 .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H23BO4S . The InChI code for this compound is 1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 .


Chemical Reactions Analysis

The compound may be used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.22 .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, such as phenylboronic acid pinacol ester derivatives, exhibit long-lived room-temperature phosphorescence in the solid state. This unexpected property challenges the traditional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. The phosphorescence is attributed to an out-of-plane distortion in the excited state, suggesting potential applications in organic electronics and photonics (Shoji et al., 2017).

Cross-Coupling Reactions

Arylboronic esters serve as key reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming biaryl compounds. These reactions proceed efficiently, even with sterically hindered aryl halides, indicating the versatility and utility of arylboronic esters in constructing complex organic structures (Chaumeil et al., 2002).

Polymer Science

Arylboronic acid pinacol esters have been integrated into polymers, demonstrating the synthesis of H2O2-cleavable poly(ester-amide)s. These materials degrade in response to hydrogen peroxide, showcasing their potential as stimuli-responsive materials for drug delivery and environmental sensing applications (Cui et al., 2017).

Material Stability

The stability of phenylboronic pinacol esters under physiological conditions is crucial for their application in drug delivery systems. Their hydrolysis kinetics, influenced by substituents on the aromatic ring and pH, highlights the need for careful consideration in pharmacological applications (Achilli et al., 2013).

Organic Light Emitting Devices (OLEDs)

The synthesis and incorporation of arylboronic acid pinacol ester derivatives into polymers for light emission applications indicate their role in developing advanced materials for OLEDs. These compounds contribute to the tailored emission properties of polymers, enhancing the performance of light-emitting devices (Neilson et al., 2007).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of the compound 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent that is used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process forms a new palladium-carbon bond, which is a key step in the carbon-carbon bond formation .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is generally stable and readily prepared . Its bioavailability would depend on various factors, including its formulation and the specific conditions under which it is used.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used is known to be exceptionally mild and tolerant of various functional groups . Therefore, the efficacy and stability of the compound can be influenced by factors such as the presence of other functional groups in the reaction mixture, the temperature, and the pH .

properties

IUPAC Name

2-[4-(ethylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGANQQOTJSMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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